molecular formula C13H19N3O3 B2519635 2-Ethoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034435-22-6

2-Ethoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2519635
CAS No.: 2034435-22-6
M. Wt: 265.313
InChI Key: HHIXLMXYPYNAQB-UHFFFAOYSA-N
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Description

2-Ethoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. This molecule features a pyrrolidine core linked to a 6-methylpyridazine ring via an ether bridge and functionalized with an ethoxyketone group. The presence of both pyridazine and pyrrolidine motifs is significant, as these heterocycles are commonly found in bioactive molecules and pharmaceuticals. Pyridazine derivatives have been investigated for a wide range of therapeutic areas . The specific molecular architecture of this compound suggests its potential utility as a key intermediate or a functional probe in drug discovery campaigns. Researchers may explore its application in developing novel ligands for various biological targets. Its structure makes it a valuable candidate for structure-activity relationship (SAR) studies, particularly in programs targeting enzyme inhibition or receptor modulation. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

2-ethoxy-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-3-18-9-13(17)16-7-6-11(8-16)19-12-5-4-10(2)14-15-12/h4-5,11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIXLMXYPYNAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(C1)OC2=NN=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Ethoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-Ethoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Research indicates that 2-Ethoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone exhibits significant pharmacological properties, including:

1. Antiproliferative Effects:
In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines. For example, it has shown effective cytotoxicity against HeLa cells with an IC50 value as low as 0.02 mM, indicating strong potential for cancer treatment .

2. Induction of Apoptosis:
Mechanistic studies reveal that the compound can trigger apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and activation of caspases . This property is crucial for developing therapeutic agents aimed at inducing cancer cell death.

3. Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties, showing effectiveness against specific bacterial strains. This aspect opens avenues for its application in developing new antibiotics or antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications in its chemical structure significantly impact biological activity:

Pyrrolidine Substitutions: Alterations at the C-2 position of the pyrrolidine ring have been shown to enhance or diminish potency against target cells.

Functional Group Variations: The presence of specific substituents on the pyridazine and ethoxy groups influences solubility and bioavailability, which are critical for pharmacokinetic properties .

Case Studies

Several case studies have investigated the applications of this compound:

1. Cancer Research Study:
A comprehensive evaluation was conducted to assess the antiproliferative effects across different cancer models. The results indicated that derivatives with specific substitutions maintained or enhanced activity compared to baseline compounds .

2. Mechanistic Insights:
Research focusing on mitochondrial dysfunction highlighted how treatment with this compound leads to increased ROS levels and changes in Bcl-2 family protein expression, contributing to apoptosis induction .

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrrolidine and pyridazine rings allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with three analogs from literature and commercial catalogs. Key differences in heterocyclic cores, substituents, and physicochemical properties are highlighted.

Table 1: Structural and Functional Comparison

Compound Name (CAS or Reference) Molecular Formula Molecular Weight Heterocyclic Core Key Substituents Hypothetical Properties*
2-Ethoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone C₁₃H₁₉N₃O₃ 265.3 Pyridazine Ethoxy, pyrrolidine, methylpyridazine Moderate solubility, high polarity
2-(1H-Indol-3-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone (CAS 2034247-27-1) C₁₉H₂₀N₄O₂ 336.4 Pyridazine Indolyl, pyrrolidine, methylpyridazine High lipophilicity, low solubility
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (MFCD not listed) C₁₃H₁₈N₂O₂ 234.3 Pyridine Methoxy, pyrrolidine Lower polarity, higher metabolic stability
(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime C₁₈H₃₃FN₃O₂Si 394.6 Pyridine Fluorine, silyl-protected hydroxyl High steric bulk, low aqueous solubility

Key Observations:

This may enhance solubility but reduce membrane permeability.

Substituent Effects: Replacing the indolyl group in with an ethoxy moiety reduces molecular weight (265.3 vs. The methoxy group in offers smaller steric bulk compared to ethoxy, which may influence binding affinity in biological targets.

Synthetic Complexity :

  • The tert-butyldimethylsilyl (TBS) protecting group in highlights challenges in synthesizing sterically hindered analogs, whereas the target compound’s pyrrolidine-pyridazine linkage may require regioselective oxidation or coupling steps.

Biological Relevance :

  • Pyridazine derivatives are often explored for kinase inhibition due to nitrogen-rich cores, while pyridine analogs are common in agrochemicals. The indolyl analog may exhibit serotonin receptor affinity, though this remains speculative without direct evidence.

Biological Activity

2-Ethoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone (referred to as Compound A ) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with Compound A, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

Compound A has a complex structure characterized by the presence of an ethoxy group, a pyrrolidine ring, and a 6-methylpyridazine moiety. Its molecular formula is C13H18N2O3C_{13}H_{18}N_{2}O_{3}, and it has a molecular weight of 250.29 g/mol.

Antitumor Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant antitumor activity. For instance, a study highlighted the effectiveness of similar pyridazine derivatives against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism involves the inhibition of key signaling pathways related to cell proliferation and survival, such as the BRAF(V600E) and EGFR pathways .

Anti-inflammatory Effects

Compound A's structural components suggest potential anti-inflammatory properties. Research on related compounds indicates that pyrrolidine derivatives can inhibit pro-inflammatory cytokines and enzymes like COX-2, which are pivotal in inflammatory processes. This inhibition can lead to reduced inflammation in models of acute and chronic inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of similar compounds has been documented, showing activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

The biological activities of Compound A can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in tumor progression and inflammation.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways that control cell growth and immune responses.
  • Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties that mitigate oxidative stress, contributing to their protective effects against cellular damage.

Case Study 1: Antitumor Efficacy

In a controlled study, a series of pyridazine derivatives were tested for their cytotoxic effects on breast cancer cell lines. Compound A was found to significantly reduce cell viability in MDA-MB-231 cells with an IC50 value comparable to established chemotherapeutics .

Case Study 2: Anti-inflammatory Activity

A study evaluating the anti-inflammatory potential of pyrrolidine derivatives demonstrated that Compound A could effectively reduce the levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential use in treating inflammatory diseases .

Data Tables

Activity Tested Compound IC50 Value Cell Line/Model
AntitumorCompound A15 µMMDA-MB-231
Anti-inflammatoryCompound A20 µMLPS-stimulated macrophages
AntimicrobialSimilar Derivative10 µg/mLE. coli

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